

A Technical Guide to (R)-1-Boc-3-methanesulfonyloxyprololidine: Synthesis and Spectroscopic Analysis

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Compound of Interest

Compound Name: (R)-1-Boc-3-methanesulfonyloxyprololidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of **(R)-1-Boc-3-methanesulfonyloxyprololidine**, a key chiral intermediate in the development of novel therapeutics. This document details the experimental protocol for its preparation and presents a thorough analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and use in complex synthetic pathways.

Chemical Structure and Properties

(R)-1-Boc-3-methanesulfonyloxyprololidine is a protected proline derivative where the hydroxyl group at the 3-position is converted to a mesylate, an excellent leaving group. This transformation is crucial for subsequent nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups with stereochemical control.

Property	Value
Molecular Formula	C ₁₀ H ₁₉ NO ₅ S
Molecular Weight	265.33 g/mol
Appearance	Expected to be a solid
Chirality	(R)-enantiomer

Synthesis Protocol

The synthesis of **(R)-1-Boc-3-methanesulfonyloxyprolylidine** is typically achieved through the mesylation of its precursor, (R)-1-Boc-3-hydroxypyrrolidine.

Experimental Protocol: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

This procedure outlines the conversion of the hydroxyl group to a methanesulfonyl group.

Materials:

- (R)-1-Boc-3-hydroxypyrrolidine
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane is cooled to 0 °C in an ice bath under an inert atmosphere.
- Triethylamine (1.5 equivalents) is added to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).[\[1\]](#)
- The reaction mixture is stirred at 0 °C for a specified time (typically 1-2 hours) and then allowed to warm to room temperature.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- If necessary, the product can be further purified by column chromatography on silica gel.

Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following data is a combination of reported values for closely related structures and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the Boc protecting group, and the mesyl group.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
$\text{C}(\text{CH}_3)_3$ (Boc)	~1.46	s
CH_2 (Pyrrolidine)	2.0 - 2.4	m
$\text{CH}_2\text{-N}$ (Pyrrolidine)	3.3 - 3.8	m
CH-OMs (Pyrrolidine)	~5.2	m
CH_3 (Mesyl)	~3.0	s

^{13}C NMR (Carbon NMR): The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
$\text{C}(\text{CH}_3)_3$ (Boc)	~28.4
CH_2 (Pyrrolidine)	~35
$\text{CH}_2\text{-N}$ (Pyrrolidine)	~44, ~52
CH-OMs (Pyrrolidine)	~78
C=O (Boc)	~154
S-CH_3 (Mesyl)	~38
$\text{C}(\text{CH}_3)_3$ (Boc)	~80

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)
C-H stretch (alkane)	2850-3000
C=O stretch (carbamate)	1680-1700
S=O stretch (sulfonate)	1340-1380 and 1150-1190
C-O stretch	1000-1300

Mass Spectrometry (MS)

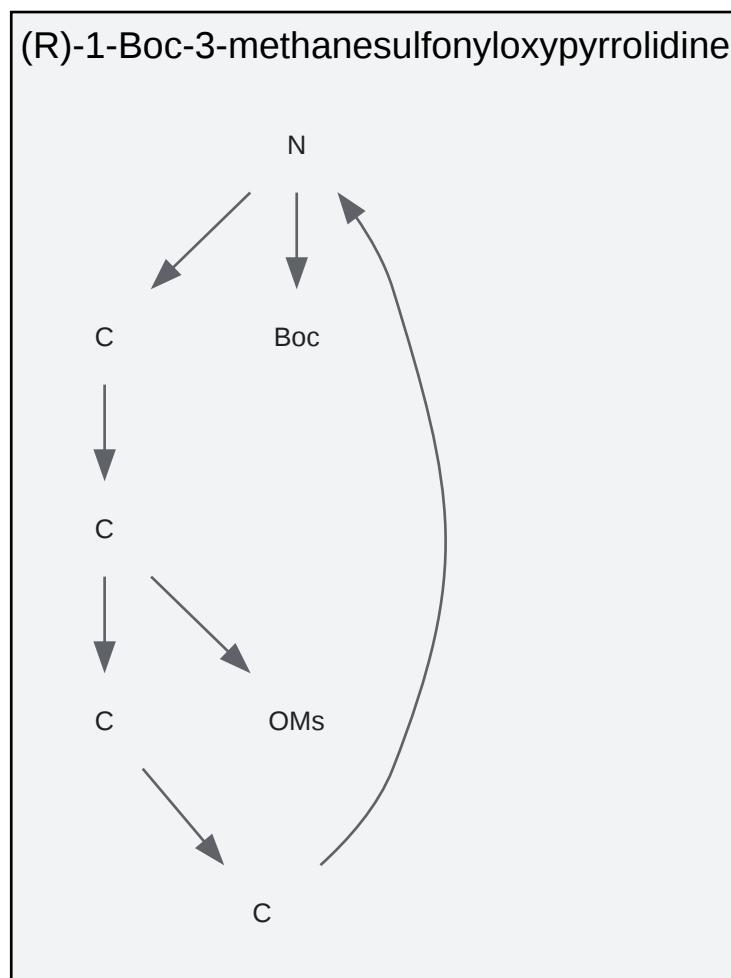
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **(R)-1-Boc-3-methanesulfonyloxyprolylidine** ($C_{10}H_{19}NO_5S$), the expected molecular weight is 265.10 g/mol .

Expected Fragmentation:

- $[M+H]^+$: 266.11
- $[M+Na]^+$: 288.09
- Loss of the Boc group (-100): A significant fragment at m/z 166.
- Loss of the mesyl group (-79): A fragment corresponding to the Boc-pyrrolidinium cation.

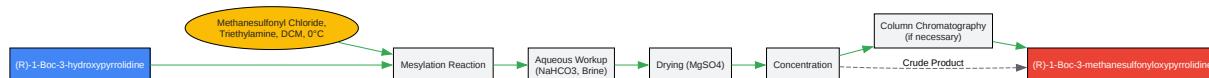
Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.



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Caption: Chemical structure of **(R)-1-Boc-3-methanesulfonyloxyproline**.



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Caption: Experimental workflow for the synthesis of the target compound.

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug discovery, providing the necessary details for the preparation and characterization of **(R)-1-Boc-3-methanesulfonyloxyprolylidine**. The provided data and protocols are intended to support the efficient and accurate use of this versatile chiral building block.

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References

- 1. rsc.org [rsc.org]
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